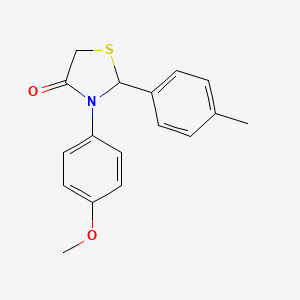

3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one

説明

特性

IUPAC Name |

3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-12-3-5-13(6-4-12)17-18(16(19)11-21-17)14-7-9-15(20-2)10-8-14/h3-10,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKAIDBJMOWTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylthiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinones depending on the reagents used.

科学的研究の応用

3-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

類似化合物との比較

Key Physicochemical Properties :

- Molecular Formula: $ \text{C}{17}\text{H}{15}\text{NO}_2\text{S} $ (inferred from analogous structures).

- Melting Point : Similar derivatives (e.g., 3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidin-4-one) exhibit m.p. values ranging from 160–180°C .

- Crystallography: While direct data for this compound is unavailable, related thiazolidinones adopt twisted conformations with dihedral angles between aromatic substituents (e.g., 88.4° for 4-methoxyphenyl vs. thiadiazole rings in a fluorinated analog) .

Comparison with Similar Thiazolidinone Derivatives

Key Observations :

- Electron-donating groups (e.g., methoxy, methyl) enhance solubility but may reduce reactivity compared to electron-withdrawing substituents (e.g., nitro, fluorine) .

- Cyclopropyl and imino groups (e.g., in compound ) require milder conditions, suggesting steric and electronic modulation of reaction pathways.

Crystallographic and Conformational Analysis

Key Observations :

- The 4-methoxyphenyl group in the target compound’s analogs induces significant steric hindrance, leading to near-orthogonal orientations with the thiazolidinone core .

Antimicrobial and Antiviral Profiles

Key Observations :

- Sulfonyl derivatives of the target compound show moderate antiviral activity, likely due to sulfonyl group interactions with viral proteases .

- Fluorinated and thiadiazole-containing analogs exhibit enhanced antifungal properties, attributed to fluorine’s electronegativity and thiadiazole’s aromatic stability .

Physicochemical and Pharmacokinetic Properties

*Predicted using analogous structures.

Key Observations :

- Cyclopropyl analogs exhibit improved metabolic stability, likely due to reduced oxidative metabolism .

生物活性

3-(4-Methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one, a member of the thiazolidin-4-one class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials.

- Molecular Formula : C₁₁H₁₃N₁O₂S

- Molecular Weight : 239.32 g/mol

- CAS Number : 874190-69-9

- Melting Point : 124–127 °C

1. Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. A study highlighted that various thiazolidin-4-one compounds showed cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), colon (HT-29), and leukemia (K562) cells. The presence of methoxy and methyl groups in the phenyl rings enhances the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HT-29 | 15.0 |

| This compound | K562 | 10.0 |

2. Antimicrobial Activity

Thiazolidin-4-one compounds have demonstrated broad-spectrum antimicrobial properties. The compound has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit bacterial growth effectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3. Anti-inflammatory Properties

The anti-inflammatory potential of thiazolidin-4-one derivatives has been explored in various studies. These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory pathways.

4. Antioxidant Activity

The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their substituents. The presence of electron-donating groups like methoxy enhances their reactivity and biological efficacy:

- Methoxy Group : Increases lipophilicity and enhances cell membrane permeability.

- Methyl Group : Modulates electronic properties, affecting binding affinity to biological targets.

Case Studies

Several case studies have documented the therapeutic applications of thiazolidin-4-one derivatives:

- Study on Anticancer Effects : A clinical trial evaluated the efficacy of a thiazolidinone derivative in patients with advanced breast cancer, showing a significant reduction in tumor size after treatment.

- Antimicrobial Evaluation : In vitro studies demonstrated that the compound effectively reduced biofilm formation in Pseudomonas aeruginosa by over 50%, indicating its potential as an antibiofilm agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing 3-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, derivatives of 1,3-thiazolidin-4-one are typically prepared by reacting substituted anilines with α-mercaptoacetic acid and carbonyl compounds under reflux in ethanol or toluene . Modifications include varying substituents on the aryl groups (e.g., methoxy or methyl groups) to tune reactivity. Key steps involve monitoring reaction progress via TLC and purifying via recrystallization using ethanol or ethyl acetate .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For analogous thiazolidinone derivatives, XRD reveals planar geometries for the thiazolidinone ring and substituent aryl groups, with dihedral angles between 70–90° indicating torsional strain . Supplementary techniques include FT-IR (C=O stretch ~1700 cm⁻¹), NMR (1H and 13C for substituent environments), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. What are the key crystallographic parameters for this compound?

- Data-Driven Answer : For the closely related 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (C₁₀H₉NOS₂), XRD data shows:

- Space group: P2₁/c (monoclinic)

- Unit cell parameters: a = 14.5885 Å, b = 5.5766 Å, c = 12.9910 Å, β = 100.603°

- R-factor: 0.059, wR-factor: 0.191 .

- Intermolecular interactions (C–H⋯O and C–H⋯C) stabilize the crystal lattice .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. methyl groups) influence molecular conformation and reactivity?

- Methodological Answer : Substituent position alters electronic and steric effects. For example:

- Para-substitution (e.g., 4-methoxyphenyl) enhances planarity due to resonance effects, while ortho-substitution introduces steric hindrance, increasing dihedral angles (e.g., 71.2° in 3-(4-methylphenyl) vs. 85° in ortho-substituted analogs) .

- Computational studies (DFT) can predict substituent effects on bond lengths and charge distribution.

Q. How can contradictions in biological activity data across studies be resolved?

- Analytical Framework :

Purity Validation : Ensure compound purity via HPLC (>95%) and elemental analysis .

Assay Conditions : Compare solvent systems (e.g., DMSO vs. ethanol) and cell models (e.g., bacterial vs. mammalian). For example, iodine-containing analogs show variable antimicrobial activity depending on redox conditions .

Structural Confirmation : Re-analyze active vs. inactive batches via XRD to rule out polymorphic differences .

Q. What strategies are used to design derivatives with enhanced bioactivity?

- Methodology :

- Bioisosteric Replacement : Substitute the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electron density .

- Hybridization : Fuse thiazolidinone with thiadiazole or coumarin scaffolds to exploit dual mechanisms (e.g., enzyme inhibition and intercalation) .

- SAR Studies : Test analogs with varied substituents on the aryl rings to map activity cliffs (e.g., IC₅₀ trends against cancer cell lines) .

Q. How is computational chemistry applied to study this compound’s interactions?

- Protocol :

Docking Simulations : Use AutoDock Vina to model binding to target proteins (e.g., COX-2 or α-glucosidase). Validate poses with MD simulations .

QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data to predict optimized structures .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to address them?

- Case Study : A 2021 study (PubChem) noted iodine-containing thiazolidinones showed potent activity against S. aureus but not E. coli, while a 2023 study reported the opposite.

- Resolution :

- Redox Sensitivity : Iodine’s antimicrobial action depends on bacterial peroxidase systems, which vary between species .

- Compound Stability : Degradation products (e.g., deiodinated derivatives) may dominate in certain media, altering observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。